molecular formula C19H21NO3 B016612 N-2-Benzyloxyphenyl Isobutyrylacetamide CAS No. 265989-31-9

N-2-Benzyloxyphenyl Isobutyrylacetamide

Cat. No.: B016612
CAS No.: 265989-31-9
M. Wt: 311.4 g/mol
InChI Key: FHAIECLHTXTYOG-UHFFFAOYSA-N
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Description

N-2-Benzyloxyphenyl Isobutyrylacetamide: is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.375 g/mol It is known for its unique structure, which includes a benzyloxy group attached to a phenyl ring, an isobutyryl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-2-Benzyloxyphenyl Isobutyrylacetamide typically involves the reaction of benzyl 2-nitropropane with other reagents under specific conditions . The detailed synthetic route includes:

    Starting Material: Benzyl 2-nitropropane (CAS#: 4560-41-2).

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes:

    Bulk Synthesis: Utilizing large reactors and precise control of reaction parameters.

    Purification: Employing industrial-scale purification methods such as distillation or large-scale chromatography.

    Quality Control: Ensuring the final product meets industry standards for purity and quality.

Chemical Reactions Analysis

Types of Reactions: N-2-Benzyloxyphenyl Isobutyrylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-2-Benzyloxyphenyl Isobutyrylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-2-Benzyloxyphenyl Isobutyrylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulating biochemical pathways related to its biological activity, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

  • 4-Methyl-3-oxopentanoic acid N-(2-Benzyloxyphenyl)amide
  • 4-Methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide

Comparison: N-2-Benzyloxyphenyl Isobutyrylacetamide is unique due to its specific structural features, such as the benzyloxy group and isobutyrylacetamide moiety

Properties

IUPAC Name

4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14(2)17(21)12-19(22)20-16-10-6-7-11-18(16)23-13-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAIECLHTXTYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441882
Record name N-2-Benzyloxyphenyl Isobutyrylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265989-31-9
Record name 4-Methyl-3-oxo-N-[2-(phenylmethoxy)phenyl]pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265989-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Benzyloxyphenyl Isobutyrylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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